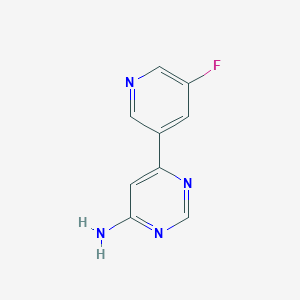

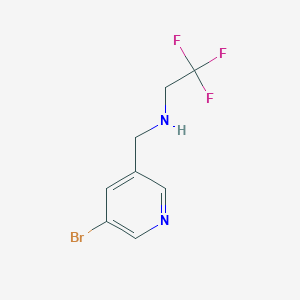

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

Overview

Description

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine”, involves the use of bioisosterism . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . Another study reported the synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis

The molecular structure of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine” and similar compounds has been analyzed in various studies . The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Scientific Research Applications

Biotransformation of β-Secretase Inhibitors

- Research Focus : The study investigated the biotransformation of two β-secretase inhibitors, including the compound similar to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine. It explored their metabolic fate and discovered an unusual metabolic pathway in rats (Lindgren et al., 2013).

Phosphodiesterase 1 Inhibitors for Cognitive Impairment

- Research Focus : This study developed a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. The compound 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine was part of this research and showed promising results for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Radioligand Development for Corticotropin-Releasing Hormone Receptors

- Research Focus : The synthesis of a novel potent radiolabeled analog of a nonpeptide corticotropin-releasing hormone type 1 receptor antagonist was explored. This research contributes to the development of PET radiotracers and pharmacological studies (Hsin et al., 2000).

Antimicrobial and Antioxidant Activity

- Research Focus : A series of compounds related to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine were synthesized and evaluated for their antibacterial and antioxidant activity, showing mild to moderate effectiveness (Maheswaran et al., 2012).

Quantum Chemical Characterization

- Research Focus : The study performed a quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds. This research is crucial for understanding molecular interactions in these compounds (Traoré et al., 2017).

Antihypertensive Activity

- Research Focus : A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, structurally related to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine, were evaluated for their antihypertensive activity, with some showing potential for treating hypertension (Bennett et al., 1981).

Synthesis of Novel Derivatives

- Research Focus : The study focused on synthesizing novel derivatives of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine for potential use as antimycobacterial agents, demonstrating significant activity against Mycobacterium tuberculosis (Elumalai et al., 2013).

Future Directions

The future directions for research on “6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine” and similar compounds involve the development of new agrochemicals in which both non-target resistance and target resistance have not evolved . There is also interest in exploring new compounds due to the reported ineffectiveness of the commercial pyrimidinamine fungicide diflumetorim in controlling corn rust .

properties

IUPAC Name |

6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-1-6(3-12-4-7)8-2-9(11)14-5-13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBUPPSBSQANON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)

![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine](/img/structure/B1400846.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)

![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)

![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)